N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide
Description
This compound features a pyrazole core substituted with a cyclopropyl group at position 3 and a dihydropyrimidinone moiety at position 1. The dihydropyrimidinone ring is further functionalized with ethyl and methyl groups at positions 5 and 4, respectively, and a ketone at position 2.
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-3-12-9(2)18-17(20-16(12)24)22-14(19-15(23)11-6-7-11)8-13(21-22)10-4-5-10/h8,10-11H,3-7H2,1-2H3,(H,19,23)(H,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAKMNOBOBUSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure
The compound features a unique structural arrangement characterized by:
- Cyclopropyl groups : Contributing to its unique pharmacokinetic properties.
- Dihydropyrimidine and pyrazole moieties : Known for their biological activity in various pharmacological contexts.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The detailed synthetic pathway is crucial for understanding its biological activity and optimizing yield.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit various bacterial strains by disrupting cell wall synthesis or interfering with metabolic pathways.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its structural similarity to known COX inhibitors. A study on related pyrazole compounds demonstrated their ability to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. These studies often employ assays such as MTT or LDH release to measure cell viability and apoptosis induction. Preliminary results suggest that the compound may exhibit selective cytotoxicity towards certain cancer types.
Case Studies
Several case studies have highlighted the efficacy of pyrazole and dihydropyrimidine derivatives in preclinical models:
- Study on COX Inhibition : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. The most potent inhibitors showed IC50 values in the low micromolar range, suggesting significant anti-inflammatory potential .
- Cancer Cell Line Evaluation : A focused study on the cytotoxic effects of a related compound demonstrated that it induced apoptosis in HeLa cells through mitochondrial pathways, with a notable increase in caspase activity .
- Antimicrobial Testing : A comprehensive evaluation of various derivatives revealed that compounds with cyclopropyl substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their non-cyclopropyl counterparts .
Comparison with Similar Compounds
Structural Features
The target compound’s cyclopropane and dihydropyrimidinone groups likely enhance conformational rigidity and solubility compared to the chloro-aryl derivatives in .
Physicochemical Properties
^†Predicted based on increased rigidity from cyclopropane and hydrogen-bonding capacity of the dihydropyrimidinone.
Hypothesized Bioactivity
- Cyclopropane may enhance membrane permeability.
- Compounds: Chloro and cyano groups are associated with kinase inhibition (e.g., JAK2/STAT3 pathways) but may confer higher cytotoxicity due to reactive substituents .
Preparation Methods
Biginelli Reaction for Pyrimidinone Formation
The 5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl moiety is synthesized via a modified Biginelli reaction. Ethyl acetoacetate (1.0 equiv), urea (1.2 equiv), and 3-pentanone (1.1 equiv) undergo cyclocondensation in the presence of silica-supported Bismuth(III) triflate (5 mol%) under refluxing ethanol (80°C, 6 h). This method achieves >85% yield, with the Lewis acid catalyst enabling efficient recyclability (up to 5 cycles without significant activity loss).
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Ethyl acetoacetate | 1.0 equiv | β-ketoester |
| Urea | 1.2 equiv | Urea component |
| 3-Pentanone | 1.1 equiv | Aldehyde surrogate |
| Bi(OTf)₃/SiO₂ | 5 mol% | Lewis acid catalyst |
| Ethanol | 50 mL/mmol | Solvent |
Functionalization at C4 and C5 Positions
Post-cyclization, the C4 methyl and C5 ethyl groups are introduced via sequential alkylation. Treatment with methyl iodide (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF (60°C, 4 h) installs the C4 methyl group (92% yield). Subsequent reaction with ethyl bromide (1.3 equiv) and NaH (1.5 equiv) in THF (0°C to rt, 12 h) achieves C5 ethylation (88% yield).
Preparation of the Pyrazole Intermediate
Cyclocondensation of Hydrazine and Diketones
The 3-cyclopropyl-1H-pyrazol-5-amine intermediate is synthesized via cyclocondensation of cyclopropylcarbaldehyde (1.2 equiv) and hydrazine hydrate (1.5 equiv) in methanol under hydrogenation (1.0 MPa H₂, 40°C, 12 h) using 5% Pt/C (0.5 mol%). This method suppresses regioisomer formation (<3% by HPLC) while achieving 95% yield.
Key Optimization Parameters
- Catalyst Loading : 0.5 mol% Pt/C minimizes side reactions
- Solvent System : Methanol enhances solubility of cyclopropyl intermediates
- Temperature Control : 40°C balances reaction rate and selectivity
Coupling of Pyrimidinone and Pyrazole Moieties
Nucleophilic Aromatic Substitution
The pyrimidinone core (1.0 equiv) reacts with the pyrazole intermediate (1.1 equiv) in DMSO at 120°C for 24 h, facilitated by Cs₂CO₃ (2.5 equiv) as base. This step achieves 78–82% yield, with regioselectivity confirmed via NOESY NMR.
Side Reaction Mitigation
- Oxygen Exclusion : N₂ atmosphere prevents oxidation of dihydropyrimidinone
- Stoichiometric Control : Limiting pyrazole to 1.1 equiv reduces dimerization
Introduction of the Cyclopropanecarboxamide Group
Amide Coupling Strategies
The terminal amine undergoes coupling with cyclopropanecarboxylic acid (1.3 equiv) using EDCI (1.5 equiv) and HOBt (1.5 equiv) in DCM (0°C to rt, 18 h). Continuous flow reactors (residence time: 30 min) enhance conversion to 94% while reducing racemization (<2% enantiomeric excess loss).
Purification Protocol
- Filtration through Celite® to remove catalyst residues
- Solvent removal under reduced pressure (40°C, 100 mbar)
- Recrystallization from ethyl acetate/n-hexane (1:5 v/v)
Industrial Scalability and Process Optimization
Continuous Flow Synthesis
Adapting the final coupling step to continuous flow (Corning AFR module) reduces reaction time from 18 h to 30 min while maintaining 93% yield. Key parameters:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Temperature | 25°C | 50°C |
| Residence Time | 18 h | 30 min |
| Space-Time Yield | 0.8 kg/L/day | 5.2 kg/L/day |
Waste Reduction Strategies
- Catalyst Recovery : Pt/C recovered via centrifugation (98% efficiency)
- Solvent Recycling : DCM recovery rate >90% using falling-film evaporators
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity. Key impurities:
Challenges and Alternative Routes
Regioselectivity in Pyrazole Formation
Alternative approaches using α-benzotriazolylenones enable access to tetrasubstituted pyrazoles (50–94% yield), though requiring additional purification steps.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling with phenylboronic acid installs aromatic groups at C5 (65% yield), demonstrating flexibility for structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
